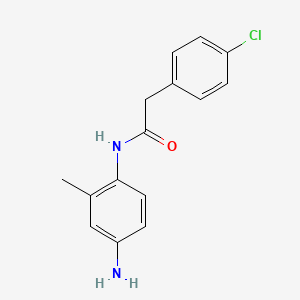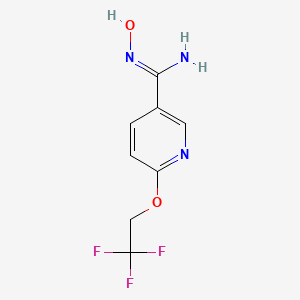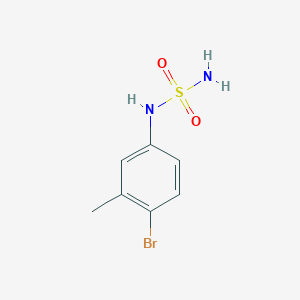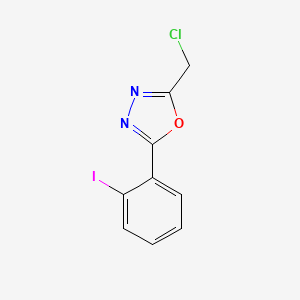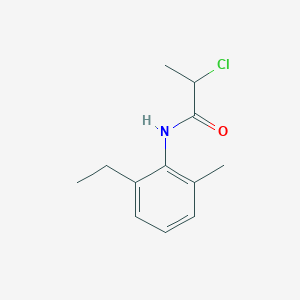![molecular formula C10H13BrFNO B3072683 [2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine CAS No. 1016837-38-9](/img/structure/B3072683.png)
[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluoroionophore Applications
A study developed a series of fluoroionophores from diamine-salicylaldehyde (DS) derivatives, exhibiting spectral diversity with metal cations. Notably, a compound in this series could specifically chelate Zn+2, demonstrating potential applications in metal ion sensing and cellular metal staining using fluorescence methods (Hong et al., 2012).
Crystal Structures and Nonlinear Optics
Another research focused on the crystal structures and packing of compounds related to the topic molecule, exploring their applications in octupolar nonlinear optics (NLO) materials. The study detailed the structural characteristics conducive to NLO applications, emphasizing the role of specific substituents and molecular interactions (Boese et al., 2002).
Radiopharmaceutical Synthesis
Research on no-carrier-added (n.c.a.) 4-[18F]fluorophenol highlighted its utility in introducing the 4-[18F]fluorophenoxy moiety into potential radiopharmaceuticals. This work underscores the molecule's relevance in developing radiotracers, particularly for imaging serotonin reuptake transporter sites (SERT), despite low monoamine transporter affinity (Stoll et al., 2004).
Electrochemical Reduction Applications
A study involving the electrochemical reduction of a bromo-propargyloxy ester explores the synthesis pathway and potential applications in organic synthesis and material science. This research offers insights into the electrochemical behaviors and product yield optimization for synthetic applications (Esteves et al., 2003).
Benzofuran Analogues Synthesis
The synthesis of new benzofuran analogues from 5-bromosalicylaldehyde demonstrates applications in medicinal chemistry, particularly in developing compounds with antimicrobial and pharmacological activities. This research is indicative of the broader utility of bromo-fluorophenoxy compounds in synthesizing biologically active molecules (Parameshwarappa et al., 2008).
Propriétés
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO/c1-13(2)5-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGSLRQEABOXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B3072600.png)
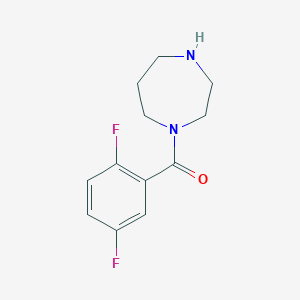

![2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B3072626.png)
![3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine](/img/structure/B3072640.png)
![[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine](/img/structure/B3072644.png)
![2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid](/img/structure/B3072649.png)


